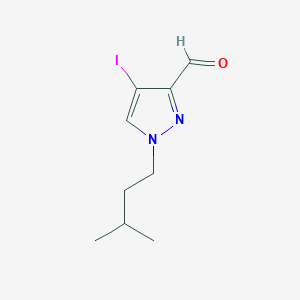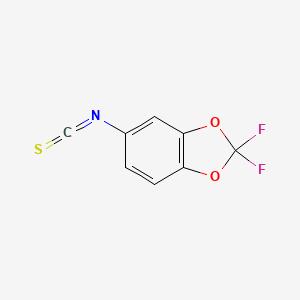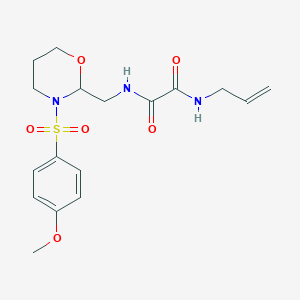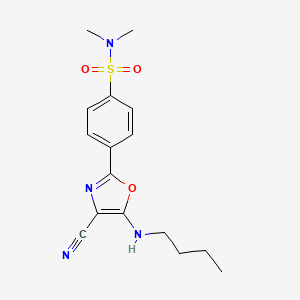
4-Iodo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Iodo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde consists of a pyrazole ring with an iodo substituent at position 4 and a carbaldehyde group at position 3. The methylbutyl side chain is attached to the pyrazole ring. For a visual representation, refer to the 3D molecular structure .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Crystallography : Pyrazole derivatives, closely related to 4-Iodo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde, have been synthesized, characterized, and studied for their crystal structures. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was elucidated using X-ray diffraction, revealing interesting molecular orientations and hydrogen bonding patterns (Xu & Shi, 2011).
Ultrasound-assisted Synthesis : Ultrasonic methods have been employed to synthesize quinolinyl chalcones containing a pyrazole group. These compounds, synthesized from derivatives of 2-methyl-3-acetylquinoline and substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, show promising antimicrobial properties, indicating the potential bioactivity of pyrazole-derived structures (Prasath et al., 2015).
Biological Applications
Antimicrobial and Antioxidant Activities : Several pyrazole derivatives have been synthesized and evaluated for their biological activities. For instance, chitosan Schiff bases based on heterocyclic moieties like 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde have shown antimicrobial activity against a range of bacteria and fungi, as well as moderate antioxidant activity (Hamed et al., 2020).
Potential Antimicrobial Agents : Novel 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach have displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their structures have been characterized, and their potential as inhibitors of bacterial enzymes has been supported by in silico molecular docking studies (Bhat et al., 2016).
Propriétés
IUPAC Name |
4-iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQSITPBWIUJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)C=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)
![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)





![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)
